Rolliacocin
Description
Structure
2D Structure
Properties
Molecular Formula |
C35H64O7 |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,13S)-2,9,13-trihydroxy-13-[(2S,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-16-21-31(38)33-23-24-34(42-33)32(39)22-17-20-29(36)18-14-12-13-15-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29?,30+,31-,32-,33-,34-/m0/s1 |
InChI Key |
RWCQAHGQURURKQ-BDEAOZRMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@H](O1)[C@H](CCCC(CCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCC(CCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
rolliacocin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Rolliacocin is a naturally occurring compound belonging to the annonaceous acetogenins (B1209576), a class of polyketides characterized by a long hydrocarbon chain terminating in a γ-lactone ring. foodb.ca Specifically, it is classified as a mono-tetrahydrofuran (THF) acetogenin (B2873293). The primary natural source of this compound is the unripe fruit of Rollinia mucosa, a plant belonging to the Annonaceae family. researchgate.netresearchgate.netacs.org This plant is also known by its synonym, Annona mucosa. wikipedia.orgyoutube.comacetropicals.co.nz
The isolation of this compound from its natural matrix is a multi-step process that begins with the extraction of chemical constituents from the plant material, typically using an ethyl acetate (B1210297) or methanolic extract. researchgate.netresearchgate.net This crude extract contains a complex mixture of numerous compounds, including various acetogenins and other secondary metabolites. researchgate.net To isolate pure this compound from this mixture, a series of advanced chromatographic techniques are employed. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. ashirwadchemicals.com The classic approach involves successive solvent extractions followed by purification steps using methods such as silica (B1680970) gel column chromatography, preparative high-performance liquid chromatography (HPLC), and countercurrent chromatography (CCC). For the specific separation of stereoisomers, chiral HPLC is a crucial tool.
Isolation Methodologies
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a fundamental and widely used adsorption chromatography technique for the initial fractionation and purification of acetogenins from plant extracts. researchgate.net In this method, a glass column is packed with silica gel, which serves as the solid stationary phase. ashirwadchemicals.com The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. ashirwadchemicals.com
A solvent or a mixture of solvents (the mobile phase) is then passed through the column. researchgate.net The separation principle is based on the differential adsorption of the compounds onto the surface of the silica gel. ashirwadchemicals.com Compounds with higher polarity tend to adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar compounds are eluted from the column more quickly. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—the various components of the mixture can be separated and collected in different fractions. researchgate.net This method is effective for the initial cleanup and rough separation of acetogenins like this compound from the complex crude extract. kanto.co.jp
| Feature | Description |
| Technique Type | Solid-liquid adsorption chromatography. ashirwadchemicals.com |
| Stationary Phase | Silica gel (a porous form of silicon dioxide). |
| Mobile Phase | A single solvent or a mixture of solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), chloroform, methanol). researchgate.net |
| Principle | Separation is based on the differential affinity of compounds for the stationary phase versus the mobile phase. Polar compounds are retained longer. ashirwadchemicals.com |
| Application | Initial fractionation and purification of crude extracts to separate groups of compounds with different polarities. researchgate.net |
Isolation from Rollinia mucosa Fruit Extracts
Preparative High-Performance Liquid Chromatography (HPLC)
Following initial fractionation, preparative HPLC is often employed for the fine purification of acetogenins. Unlike analytical HPLC, which focuses on identifying and quantifying compounds, the goal of preparative HPLC is to isolate and purify significant quantities of a specific substance for further use. teledynelabs.comuhplcs.com
This technique utilizes high pressure to pass the mobile phase through a column packed with a stationary phase. teledynelabs.com For preparative separations of acetogenins, the columns are significantly larger in diameter (e.g., 20 mm to over 100 mm) and are packed with larger stationary phase particles compared to analytical columns. uhplcs.comhplcvials.com This allows for higher flow rates and the loading of larger sample volumes, which is essential for obtaining a usable quantity of the purified compound. hplcvials.com Preparative HPLC has proven highly effective in separating challenging mixtures, including positional isomers and epimeric acetogenins, which may not be resolved by standard column chromatography. interchim.com
| Feature | Description |
| Primary Goal | Isolate and purify large quantities of a target compound. teledynelabs.com |
| Column Size | Larger internal diameter (typically 20-100+ mm) and length to accommodate larger sample loads. uhplcs.comhplcvials.com |
| Particle Size | Stationary phase particles are generally larger (e.g., 10-20 µm) to reduce backpressure at high flow rates. hplcvials.com |
| Flow Rate | Higher flow rates are used to process larger volumes in a reasonable time. uhplcs.com |
| Sample Load | Designed to handle large sample volumes, from milliliters to liters. hplcvials.com |
Solvent-Based Extraction Protocols (e.g., Methanol, Ethyl Acetate)
Countercurrent Chromatography (CCC/CPC)
Countercurrent chromatography (CCC), also known as centrifugal partition chromatography (CPC), is a liquid-liquid partition chromatography technique that has been successfully applied to the isolation of acetogenins. researchgate.net Unlike methods that use a solid stationary phase, CCC utilizes two immiscible liquid phases. One phase is held stationary by centrifugal force while the other (mobile) phase is pumped through it. slideshare.net
This technique is highly efficient for purifying large quantities of crude extracts and complex mixtures. slideshare.net A key advantage of CCC is the elimination of irreversible adsorption that can occur with solid stationary phases like silica, leading to better recovery of the target compound. It has been effectively used to separate positional isomers, epimers, and homologous acetogenins. High-speed counter-current chromatography (HSCCC), a modern variant of this method, has been specifically noted for its successful application in separating acetogenins from Annona species. researchgate.net
Chiral HPLC for Stereoisomer Separation
Many acetogenins, including this compound, possess multiple chiral centers, meaning they can exist as different stereoisomers (enantiomers and diastereomers). foodb.camtc-usa.com While diastereomers have different physical properties and can often be separated by standard chromatographic methods like HPLC, enantiomers have identical properties in an achiral environment and require a specialized approach for separation. mtc-usa.com
Chiral HPLC is the technique used for this purpose. It employs a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. sigmaaldrich.comslideshare.net The principle involves the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral stationary phase. slideshare.netresearchgate.net Because these diastereomeric complexes have different stabilities, the two enantiomers travel through the column at different rates, allowing for their separation. Polysaccharide-based CSPs are commonly used for this type of separation. chromatographytoday.com While often applied to synthetic acetogenins to determine absolute configurations, this technique is indispensable for resolving epimeric natural products.
Structural Elucidation and Stereochemical Assignment of Rolliacocin
Spectroscopic Analysis for Structural Determination
Spectroscopic methods are the cornerstone of structural elucidation, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. For rolliacocin, a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) was crucial in establishing its complete structure. intertek.comrfi.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. msu.edu Both one-dimensional and two-dimensional NMR experiments were instrumental in piecing together the complex structure of this compound. researchgate.net
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. kjpupi.id
The ¹H NMR spectrum of this compound reveals characteristic signals that indicate the presence of specific structural motifs. For instance, signals in the olefinic region suggest the presence of carbon-carbon double bonds, while a complex pattern of signals in the aliphatic region corresponds to the long hydrocarbon chain. The chemical shifts and coupling patterns of these signals provide clues about the connectivity of adjacent protons.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals help to identify different types of carbon atoms, such as those in carbonyl groups, double bonds, and those bonded to oxygen.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.00-3.02 | Data not available |
| 4 | 4.39-4.54 | Data not available |
| 11 | Data not available | Data not available |
| 34 | Data not available | Data not available |
| 35a | 3.01-3.08 | Data not available |
| 35b | 2.59-2.68 | Data not available |
| 37 | 2.19 | Data not available |
Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Data presented is based on available research findings. acs.org
Two-dimensional (2D) NMR techniques provide correlation information between different nuclei, which is essential for assembling the molecular structure. libretexts.orgcam.ac.uk Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were vital in the structural elucidation of this compound. mdpi.comusask.ca
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons and trace out the spin systems within the molecule.
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group.
HMBC experiments reveal long-range correlations between protons and carbons, typically over two to three bonds. This information is crucial for connecting the different spin systems and functional groups to build the complete carbon skeleton.
Through the careful analysis of these 2D NMR datasets, researchers were able to piece together the fragments of the this compound molecule, confirming the presence of the γ-lactone ring, the tetrahydrofuran (B95107) ring, and the long hydroxylated alkyl chain. researchgate.net
One-Dimensional NMR (e.g., ¹H NMR, ¹³C NMR)
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular formula of a compound. uzh.chresearchgate.net For this compound, HR-ESI-MS provided the exact mass, which was used to calculate its elemental composition. acs.org The high-resolution capability of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion to provide further structural information. nih.gov
In addition to HR-ESI-MS, other mass spectrometric techniques were employed to confirm the molecular weight and to study the fragmentation behavior of this compound. Electron Ionization (EI) and Fast Atom Bombardment (FAB) mass spectrometry were used to analyze the molecule. acs.org The fragmentation patterns observed in the mass spectra provided valuable information for determining the positions of the hydroxyl groups along the alkyl chain. acs.org For example, the loss of water molecules from the molecular ion peak is indicative of the number of hydroxyl groups present. acs.org The FABMS of this compound showed a [M + Na]⁺ peak at m/z 619, which established the molecular weight as 596. acs.org The HREIMS gave the [M]⁺ ion at m/z 596.4661, which corresponds to the molecular formula C₃₅H₆₄O₇. acs.org
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| FABMS | [M + Na]⁺ | 619 | Molecular Weight = 596 |
| HREIMS | [M]⁺ | 596.4661 | Molecular Formula = C₃₅H₆₄O₇ |
Data sourced from scientific literature. acs.org
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy was instrumental in identifying the key functional groups present in the this compound molecule. The analysis of the IR spectrum of this compound revealed characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.
The IR spectrum for this compound showed a broad absorption band at 3447 cm⁻¹, indicative of the stretching vibration of hydroxyl (-OH) groups. The presence of an α,β-unsaturated γ-lactone ring, a hallmark of many acetogenins (B1209576), was confirmed by a strong absorption peak at 1738 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Another significant peak was observed at 1645 cm⁻¹ which is attributed to the carbon-carbon double bond (C=C) stretching within the lactone ring. The spectrum also displayed absorptions for C-H stretching vibrations just below 3000 cm⁻¹.
Table 1: Key Infrared (IR) Absorption Bands for this compound
| Absorption Band (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| 3447 | Hydroxyl (-OH) | O-H Stretch |
| 1738 | Carbonyl (α,β-unsaturated γ-lactone) | C=O Stretch |
| 1645 | Alkene (in lactone ring) | C=C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provided further evidence for the conjugated system within the this compound structure. The UV spectrum, recorded in ethanol, exhibited a maximum absorption (λmax) at 223 nm. This absorption is characteristic of the π → π* electronic transition associated with the α,β-unsaturated γ-lactone moiety, corroborating the findings from IR spectroscopy.
Table 2: Ultraviolet-Visible (UV-Vis) Spectral Data for this compound
| Solvent | λmax (nm) | Chromophore |
| Ethanol | 223 | α,β-unsaturated γ-lactone |
Chemical Evidence and Derivatization for Structural Confirmation
To confirm the structure and determine the stereochemistry of the hydroxyl groups, this compound was subjected to chemical derivatization. acs.org A standard method for this purpose is the preparation of a Mosher ester derivative. acs.org
This compound was treated with (−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form its tri-MTPA ester derivative. This reaction involves the esterification of the hydroxyl groups present in the molecule. The formation of the derivative was confirmed by spectroscopic analysis, particularly ¹H NMR, which showed characteristic shifts confirming the presence and location of the MTPA esters. This derivatization is crucial not only for confirming the number of hydroxyl groups but also serves as a key step in determining the absolute configuration of the adjacent stereocenters. acs.org
Absolute and Relative Stereochemical Assignment Methodologies
The determination of the complex stereochemistry of this compound, which contains multiple chiral centers, was a critical aspect of its structural elucidation. acs.org The relative stereochemistry was established primarily through detailed analysis of Nuclear Magnetic Resonance (NMR) data, including ¹H-¹H COSY, HMQC, and HMBC experiments, which helped to define the spatial relationships between protons and carbons along the aliphatic chain and within the tetrahydrofuran (THF) rings. acs.org
The absolute configuration of the stereogenic centers was determined by applying Mosher's method to the tri-MTPA ester derivative of this compound. acs.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the (S)- and (R)-MTPA esters, the absolute configuration of the hydroxyl-bearing carbons (C-4, C-15, and C-20) could be assigned. This well-established method provides a reliable way to deduce the absolute stereochemistry of chiral alcohols. acs.org The stereochemistry of the remaining chiral centers within the THF rings was then deduced relative to these assigned centers, leading to the complete stereochemical assignment of the molecule. acs.org
Synthetic Strategies and Structural Analogs of Rolliacocin
Total Synthesis Approaches for Annonaceous Acetogenins (B1209576)
The total synthesis of Annonaceous acetogenins is a formidable challenge due to the presence of multiple stereocenters, long aliphatic chains, and characteristic tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, all capped with a γ-lactone moiety. Chemists have devised several strategies, generally categorized as linear, convergent, and bidirectional, to construct these complex molecules.
A notable example is the synthesis of asimicin, a bis-THF acetogenin (B2873293). One approach employed a bidirectional strategy, starting from a central, symmetric core and extending outwards. acs.org The synthesis of the bis-THF core of asimicin was achieved by adding an allylic stannane (B1208499) to a dialdehyde (B1249045) derived from (S,S)-diethyl tartrate. acs.org Another strategy for asimicin synthesis involved a modular four-component approach, combining key fragments through Wittig reactions and other coupling methods. beilstein-journals.org
The construction of the core THF rings is a critical step. Strategies often involve:
Asymmetric Epoxidation and Cyclization: Diastereoselective epoxidation of a long-chain polyene followed by spontaneous or catalyzed cyclization can form the THF rings with high stereocontrol. This was utilized in the synthesis of cis-solamin. beilstein-journals.org
Intramolecular Iodoetherification: This reaction allows for the stereoselective formation of THF rings from an appropriate alkenol precursor. nih.govacs.org
Ring-Closing Metathesis (RCM): Grubbs' catalyst has been used in RCM reactions to form large ring lactones, which can be precursors to the acetogenin structure, as demonstrated in a strategy toward longicin. beilstein-journals.org
The final installation of the α,β-unsaturated γ-lactone ring is another key challenge. Methods include coupling a pre-formed lactone fragment or constructing it at the end of the synthesis from a suitable precursor. beilstein-journals.orgmdpi.com For instance, the synthesis of solamin involved the direct coupling of the mono-THF unit with the enolate of a butenolide precursor. beilstein-journals.org
| Key Synthetic Strategy | Example Acetogenin | Key Reactions | Reference |
| Bidirectional Synthesis | Asimicin | Stannane addition to dialdehyde, Tosylation, Hydrogenolysis | acs.org |
| Convergent Synthesis | Squamostatin-D | Asymmetric glycolate (B3277807) aldol (B89426) reaction, Convergent coupling | mdpi.com |
| Linear Synthesis | Solamin | Direct coupling of THF unit with lactone precursor | beilstein-journals.org |
| RCM Approach | Longicin | Ester-tethered Ring-Closing Metathesis (RCM) | beilstein-journals.org |
Chemoenzymatic Synthetic Pathways for Complex Natural Products
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, offering an elegant solution to challenges in stereocontrol. For Annonaceous acetogenins, this approach has been particularly valuable for creating the chiral building blocks required for the THF core.
A prominent chemoenzymatic strategy involves the microbial oxidation of aromatic compounds like bromobenzene (B47551). nih.govacs.org Specific microorganisms can convert bromobenzene into a chiral cis-diol, which serves as a versatile starting material. nih.govacs.orgacs.org This enzymatically-produced diol can then be chemically elaborated into a starting alkenol. nih.govacs.org
The subsequent key step is an intramolecular iodoetherification reaction. This chemical transformation proceeds with high stereoselectivity, allowing the formation of trans-THF cores with either (S,S) or (R,R) configurations, depending on the design of the alkenol precursor. nih.govacs.org This method provides a highly stereoselective pathway to the essential THF rings found in many acetogenins. acs.org The resulting iodomethyl group on the THF ring can be further functionalized to build the rest of the acetogenin side chain. acs.org This combination of a biological oxidation step with classical organic reactions exemplifies the power of chemoenzymatic synthesis to access complex natural product cores efficiently. nih.govacs.orgacs.org
| Step | Description | Reagents/Conditions | Reference |
| 1. Microbial Oxidation | Conversion of an aromatic precursor to a chiral cis-diol. | Microorganism, Bromobenzene | nih.govacs.org |
| 2. Chemical Elaboration | Conversion of the diol into an alkenol precursor. | Multi-step chemical synthesis | nih.govacs.org |
| 3. Cyclization | Intramolecular iodoetherification to form the trans-THF ring. | I2, NaHCO3 | nih.govacs.org |
| 4. Functionalization | Conversion of the iodomethyl group to an aldehyde for chain extension. | Potassium superoxide, Swern oxidation | acs.org |
Design and Synthesis of Rolliacocin Analogs and Derivatives
The synthesis of analogs and derivatives of natural acetogenins like this compound is a key strategy in medicinal chemistry. nih.gov The goals are often to simplify the complex structure, improve physicochemical properties such as water solubility, and explore the structure-activity relationship (SAR) to identify the pharmacophore responsible for biological activity. nih.govnih.gov
One common approach is the simplification of the core structure. For example, the bis-THF core of acetogenins like bullatacin (B1665286) has been replaced with simpler oligo-ethylene glycol units. nih.gov These simplified analogs are easier to synthesize and allow researchers to probe the importance of the rigid THF structure for cytotoxicity. nih.gov
Another important derivatization strategy is glycosylation. Annonaceous acetogenins are typically very lipophilic, which can limit their bioavailability. nih.gov Attaching a sugar moiety, such as glucose or galactose, to the acetogenin core can enhance water solubility. nih.gov The synthesis of these glycosylated derivatives has been achieved through methods like direct glycosylation or by using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.gov For example, squamocin (B1681989) and bullatacin have been successfully conjugated with sugars to produce novel glycoconjugates. nih.gov
The synthesis of these analogs often involves a convergent approach where the modified core or side chain is prepared separately and then coupled to the rest of the molecule. nih.gov For instance, new analogs with dihydroxyl groups near the ether bonds have been prepared by coupling a polyether fragment with a γ-lactone fragment. nih.gov These studies have shown that while many simplified analogs have reduced cytotoxicity compared to the natural products, certain modifications, like the introduction of a catechol group, can yield interesting biological effects. nih.gov
| Analog Type | Synthetic Strategy | Purpose | Example Precursors | Reference |
| Glycosylated Derivatives | Direct glycosylation or CuAAC "click" reaction | Enhance water solubility and target cancer cells | Squamocin, Bullatacin, Galactose, Glucose | nih.gov |
| Simplified Core Analogs | Replacement of bis-THF core with ethylene (B1197577) glycol units | Simplify synthesis, Probe SAR | Diethyleneglycol, Propargyl bromide, n-octyl bromide | nih.gov |
| Catechol Derivatives | Sonogashira coupling of a catechol-containing fragment | Explore SAR, Investigate alternative mechanisms | Catechol fragment, γ-lactone fragment | nih.gov |
| Diol-containing Analogs | Convergent synthesis with epoxide opening | Mimic hydroxyl groups of natural acetogenins | (R)-epichlorohydrin, Acetylide of 86 | nih.gov |
Biological Activity and Mechanistic Investigations of Rolliacocin in Vitro and Preclinical Models
Antiprotozoal Research and Activity Profiles
Protozoal infections, such as leishmaniasis and trypanosomiasis, represent significant global health challenges, and the search for new, effective treatments is ongoing. mdpi.comnih.gov Natural products, including acetogenins (B1209576), are a promising source of novel antiprotozoal agents.
Leishmanicidal Properties (In Vitro)
Leishmaniasis is caused by protozoan parasites of the genus Leishmania. In vitro studies have explored the efficacy of acetogenins against these parasites. Research on twelve acetogenins from the Annonaceae family demonstrated their potential against Leishmania donovani, the causative agent of visceral leishmaniasis. The 50% inhibitory concentrations (IC50) against the promastigote (insect) stage of the parasite ranged from 4.7 to 47.3 µM. researchgate.net More critically, against the clinically relevant intramacrophage amastigote stage, seven of these compounds showed measurable activity, with IC50 values between 2.5 and 29.7 µM. researchgate.net While specific data for rolliacocin was not detailed in this particular study, it is part of the broader group of acetogenins from Rollinia species that exhibit these properties. researchgate.netresearchgate.net The mechanism of action is thought to involve the parasite's cell membrane and mitochondrial function. researchgate.net
Trypanocidal Properties (In Vitro)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another major health concern in Latin America. mdpi.com Investigations into the biological activity of this compound have demonstrated its effectiveness against T. cruzi. In vitro assays revealed that this compound exhibited significant trypanocidal activity, with IC50 values recorded as being lower than 25 µg/mL. researchgate.net This places this compound among the acetogenins considered active against this parasite. The mechanism for trypanocidal activity in related natural products often involves interference with the parasite's redox balance and mitochondrial function. researchgate.net
Table 1: In Vitro Antiprotozoal Activity of this compound
| Parasite | Form | Activity Metric | Result |
|---|---|---|---|
| Trypanosoma cruzi | - | IC50 | < 25 µg/mL researchgate.net |
Antioxidant Capacity and Mechanisms
Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The antioxidant capacity of natural products is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the phosphomolybdate method. phytopharmajournal.comnih.gov These methods are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov
While specific studies detailing the antioxidant capacity of purified this compound are not widely available, extracts from fruits known to contain acetogenins have shown significant antioxidant activity. researchgate.netresearchgate.net The protective effect of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, thus preventing oxidative damage to cells. nih.gov The presence of hydroxyl groups in the chemical structure of polyphenolic compounds, which are often co-extracted with acetogenins, contributes significantly to this activity. phytopharmajournal.comayurvedjournal.com
Antiproliferative and Antineoplastic Investigations (In Vitro)
Annonaceous acetogenins are particularly noted for their potent cytotoxic and antiproliferative activities against various cancer cell lines. researchgate.netphytopharmajournal.com this compound, along with other acetogenins from unripe Rollinia mucosa fruit, was found to be more effective than the conventional chemotherapy drug doxorubicin (B1662922) against human hepatoma (liver cancer) cells. researchgate.netresearchgate.net This highlights its potential as a lead compound for the development of new antitumor agents. researchgate.net
The antiproliferative effects of acetogenins like annonacin (B1665508) have been demonstrated in other cancer cell lines, including endometrial cancer, with IC50 values in the low microgram per milliliter range. researchgate.net These compounds often induce cell death through apoptosis and can arrest the cell cycle, preventing cancer cells from multiplying. researchgate.net
Mechanisms of Action on Mitochondrial Function
The primary mechanism behind the potent cytotoxicity of many acetogenins, including this compound, is their powerful inhibition of the mitochondrial electron transport chain. phytopharmajournal.comirac-online.org
This compound and related acetogenins are among the most potent inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). phytopharmajournal.comirac-online.orgnih.govnih.gov This enzyme complex is the first and largest enzyme in the respiratory chain, playing a crucial role in cellular energy (ATP) production. mdpi.com By blocking the activity of Complex I, these acetogenins disrupt the entire process of oxidative phosphorylation, leading to a severe depletion of ATP, which ultimately triggers cell death, particularly in cells with high energy demands like cancer cells. phytopharmajournal.com
Interestingly, not all Complex I inhibitors act in the same way. Research has categorized these inhibitors into two classes based on their effect on the production of reactive oxygen species (ROS). This compound-related compounds, such as Rolliniastatin 1, are classified as Class A inhibitors. nih.govnih.gov These inhibitors, which also include rotenone (B1679576) and piericidin A, cause an increase in ROS production by the inhibited enzyme. nih.govnih.gov This surge in ROS induces significant oxidative stress within the cell, contributing to mitochondrial damage and apoptosis, adding another layer to its cytotoxic mechanism. nih.gov
Table 2: Mechanistic Action of this compound on Mitochondrial Complex I
| Target | Molecular Mechanism | Consequence |
|---|
Apoptosis Induction Pathways (e.g., Caspase-Independent Pathways)
Evaluation in Specific Cancer Cell Lines (e.g., Human Glioblastoma)
Glioblastoma (GBM) is a particularly aggressive and difficult-to-treat primary brain tumor. mdpi.comnih.gov The efficacy of acetogenin-rich fractions, with compounds structurally related to this compound, has been evaluated against human glioblastoma cell lines in vitro. mdpi.com
Research has demonstrated that these fractions can suppress the viability and migratory capabilities of GBM cells. mdpi.com For instance, studies using 3D spheroid models, which mimic the in-vivo tumor microenvironment, showed that acetogenin (B2873293) fractions could prevent tumor growth and the spread of cancer cells over time. mdpi.com This suggests an impact on the invasive characteristics of glioblastoma.
| Cell Line | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Human Glioblastoma (GBM) | Acetogenin-rich fractions | Suppression of cell viability and migration | mdpi.com |
| Human Glioblastoma (GBM) Spheroids | Acetogenin-rich fractions | Prevention of tumor growth and cell spread | mdpi.com |
Regulation of Matrix Metalloproteinase (MMP) Activity (e.g., MMP-2 Inhibition)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM). nih.govplos.org MMP-2 (also known as gelatinase A) plays a crucial role in cancer progression by breaking down the ECM, which facilitates tumor invasion, migration, and angiogenesis. nih.govmdpi.com The regulation of MMP activity is therefore a key target in cancer therapy. nih.govscbt.com
Studies have shown that acetogenin-rich fractions can inhibit the enzymatic activity of MMP-2 secreted by glioblastoma cells. mdpi.com Interestingly, this inhibition of activity was not accompanied by a change in the expression level of the MMP-2 protein itself. mdpi.com This indicates that the compounds act directly on the enzyme to block its function, rather than interfering with its production. By neutralizing MMP-2, this compound and related compounds may reduce the ability of cancer cells to invade surrounding tissues. mdpi.comnih.gov
| Target Enzyme | Cell Line | Compound Type | Finding | Reference |
|---|---|---|---|---|
| MMP-2 | Human Glioblastoma (GBM) | Acetogenin-rich fractions | Significantly reduced enzymatic activity of secreted MMP-2. | mdpi.com |
| MMP-2 | Human Glioblastoma (GBM) | Acetogenin-rich fractions | No alteration in the protein expression of MMP-2. | mdpi.com |
Receptor Interaction Studies
Investigation of Sweet Taste Receptor Modulation
The primary receptor for sweet taste is a heterodimer composed of two G protein-coupled receptors: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3). ucc.ieplos.org This receptor is not only present in taste buds on the tongue but also in other tissues, including the intestine, where it acts as a nutrient sensor. plos.org It can be activated by a wide range of natural sugars and artificial sweeteners and can be inhibited by molecules such as sodium lactisole. plos.orgnih.gov
To date, there is a lack of specific research investigating the direct interaction or modulation of the T1R2/T1R3 sweet taste receptor by this compound. While the broader class of acetogenins has been studied for various biological activities, their effect on taste receptors remains an unexplored area of investigation.
Broader Ligand-Receptor Interaction Methodologies
The interaction between a ligand, such as this compound, and its cellular receptors is fundamental to its biological activity. Understanding this interaction requires a variety of methodologies that can elucidate the binding kinetics, affinity, and downstream signaling pathways. While direct ligand-receptor studies for this compound are not extensively detailed in the available literature, the approaches used for similar compounds, particularly other Annonaceous acetogenins, provide a framework for investigation.
Methodologies for studying ligand-receptor interactions can be broadly categorized. scielo.org.mx Computational approaches, such as molecular docking and in silico modeling, are often employed to predict the binding of a ligand to a receptor. scielo.org.mx These methods utilize the three-dimensional structures of both the ligand and the receptor to simulate their interaction and estimate binding affinity.
Experimental techniques provide empirical data to validate computational predictions. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful tools for quantifying the kinetics and thermodynamics of binding events in real-time. For complex biological systems, cell-based assays are invaluable. These can include competitive binding assays, where a labeled ligand's displacement by an unlabeled one (like this compound) is measured, and reporter gene assays that measure the activation of specific signaling pathways upon ligand binding. The study of G protein-coupled receptors (GPCRs), for example, often involves assays that measure second messengers like cyclic AMP (cAMP) or intracellular calcium mobilization. nih.gov
Frameworks like LIANA (LIgand-receptor ANalysis frAmework) and databases such as Cell-Cell Interaction Database provide comprehensive resources for inferring and analyzing these interactions from transcriptomic data, which can be applied to understand the broader context of this compound's activity within a cellular system. baderlab.orggithub.io
In Vitro Preclinical Assessment Methodologies
The preclinical assessment of a compound like this compound involves a battery of in vitro tests to determine its efficacy and mechanism of action before any potential in vivo studies. These methodologies are designed to be conducted in a controlled laboratory setting, often using cell cultures.
A primary goal of in vitro preclinical assessment is to establish a dose-response relationship and determine the concentration at which the compound exhibits a biological effect. This is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). nih.gov
Methodologies for in vitro assessment are diverse and are chosen based on the biological question being addressed. These can range from simple cell viability assays to more complex functional and mechanistic studies. njbio.com
Functional Assays in Cellular Models
Functional assays are designed to measure the physiological response of cells to a compound. These assays are critical for understanding the ultimate effect of this compound on cellular behavior. A wide array of functional assays can be employed depending on the target cell type and the expected biological activity. njbio.comnuvisan.com
For instance, in cancer research, key functional assays include:
Cell Proliferation and Viability Assays: Techniques like the MTT assay, trypan blue exclusion, and real-time cell analysis (e.g., Incucyte®) are used to measure the effect of a compound on cell growth and survival. nuvisan.commdpi.com
Cytotoxicity Assays: These assays, such as the lactate (B86563) dehydrogenase (LDH) release assay, quantify cell death. nuvisan.com
Cell Migration and Invasion Assays: The wound-healing assay and Transwell invasion assay are used to assess the impact on cell motility and invasiveness, which are crucial aspects of cancer metastasis. nuvisan.commdpi.com
Apoptosis Assays: Methods like Annexin V/PI staining, TUNEL assays, and measurement of caspase activity are used to determine if the compound induces programmed cell death. nuvisan.comresearchgate.net
The choice of assay and cellular model is paramount. For example, when studying the effect of acetogenin-rich fractions on glioblastoma, researchers used MTT and trypan blue assays on GBM cell lines to assess cytotoxicity and a wound-healing assay to evaluate the impact on cell migration. mdpi.com
Table 1: Examples of Functional Assays in Cellular Models
| Assay Type | Purpose | Example Application |
|---|---|---|
| Cell Viability | To measure the number of viable cells after treatment. | MTT assay on glioblastoma cells treated with acetogenin fractions. mdpi.com |
| Cell Migration | To assess the ability of cells to move into a cleared area. | Wound-healing assay on glioblastoma cells. mdpi.com |
| Apoptosis | To detect programmed cell death. | Hoechst staining and caspase-3 immunofluorescence in HeLa cells treated with Annonacin. researchgate.net |
| Cytotoxicity | To quantify the cell-killing activity of a therapeutic. | IC50 determination using a cytotoxicity assay for antibody-drug conjugates. njbio.com |
Mechanistic Studies in Controlled Environments
Mechanistic studies aim to unravel the specific molecular pathways through which a compound exerts its effects. These investigations are typically conducted in highly controlled in vitro environments to isolate and study specific cellular processes. nuvisan.com
A common mechanism of action for Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. mdpi.com This leads to a decrease in ATP production and can trigger cell death. mdpi.com
To investigate such mechanisms, researchers employ a variety of techniques:
Analysis of Protein Expression and Activity: Western blotting can be used to measure the levels of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins) or necroptosis (e.g., RIP-1, RIP-3). mdpi.com The activity of enzymes, like matrix metalloproteinases (MMPs) involved in cell invasion, can also be measured. mdpi.com
Gene Expression Analysis: Techniques like quantitative real-time PCR (qPCR) and RNA sequencing can reveal changes in the expression of genes that are targeted by the compound. nuvisan.com
Mitochondrial Function Assays: To directly assess the impact on mitochondria, assays that measure mitochondrial membrane potential, oxygen consumption, and ATP levels are utilized. nuvisan.com
Immunofluorescence and Microscopy: These techniques allow for the visualization of cellular components and the localization of proteins, providing insights into processes like apoptosis or changes in cellular morphology. researchgate.net
For example, in a study on acetogenin-rich fractions, researchers found that they induced morphological changes characteristic of necroptosis and increased the levels of RIP-1 and RIP-3 proteins in glioblastoma cells, suggesting a specific mechanism of cell death. mdpi.com
Table 2: Methodologies for Mechanistic Studies
| Methodology | Purpose | Example Finding with Acetogenins |
|---|---|---|
| Western Blotting | To detect and quantify specific proteins. | Increased expression of RIP-1 and RIP-3 in glioblastoma cells treated with acetogenin fractions. mdpi.com |
| Gelatin Zymography | To measure the activity of gelatinases like MMP-2. | Reduced activity of MMP-2 in glioblastoma cells after treatment with acetogenin fractions. mdpi.com |
| Immunofluorescence | To visualize the localization of specific proteins. | Increased caspase-3 signal in HeLa cells treated with Annonacin. researchgate.net |
| Mitochondrial Assays | To assess the function of mitochondria. | Inhibition of mitochondrial complex I. mdpi.com |
Biosynthetic Pathways and Metabolic Fate of Rolliacocin
Proposed Biosynthetic Origins of Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins, including Rolliacocin, are a large family of natural products derived from the plant family Annonaceae. researchgate.netnih.gov While the precise biosynthetic pathway for each of the more than 400 identified compounds has not been exhaustively studied, a generally accepted hypothesis has been proposed. researchgate.nettandfonline.com These compounds are believed to originate from the polyketide pathway. researchgate.netnih.gov
The proposed biogenesis starts with a C32 or C34 long-chain fatty acid. tandfonline.combeilstein-journals.org This fatty acid precursor is then thought to combine with a propan-2-ol unit, leading to the formation of a characteristic methyl-substituted α,β-unsaturated γ-lactone ring, a hallmark of most acetogenins. nih.govcore.ac.uk Following the initial formation of the linear fatty acid chain, a series of oxidative reactions are hypothesized to occur. These oxidations, likely targeting unsaturated units (double bonds) along the chain, produce epoxide intermediates. tandfonline.com
Subsequent ring-opening and closing cascade reactions of these epoxides are thought to introduce the tetrahydrofuran (B95107) (THF) and sometimes tetrahydropyran (B127337) (THP) rings that are characteristic of the class. tandfonline.com The stereochemistry across these rings is a key feature used for the classification of different acetogenins. core.ac.uk The number and arrangement of these rings (mono-THF, adjacent bis-THF, non-adjacent bis-THF) and the various hydroxyl, keto, and epoxy groups along the hydrocarbon chain result in the vast structural diversity seen in this family of compounds. researchgate.nettandfonline.com The isolation of acetogenins with varying degrees of oxidation and cyclization, such as linear acetogenins lacking THF rings, provides evidence supporting this proposed pathway, as they may represent biosynthetic precursors.
Elucidation of Key Enzymatic Transformations in this compound Biosynthesis
While a general biosynthetic framework for Annonaceous acetogenins exists, the specific enzymatic transformations leading to this compound have not been experimentally elucidated in detail. However, based on the proposed pathway, the involvement of several key enzyme classes can be hypothesized. The synthesis of complex natural products is typically catalyzed by enzymes that ensure high chemo-, regio-, and stereoselectivity. rsc.orgnih.gov
The initial formation of the long fatty acid chain is likely carried out by a Polyketide Synthase (PKS) . In bacteria and fungi, highly reducing PKSs (HR-PKS) are responsible for synthesizing fatty acid-like backbones. nih.gov A similar enzymatic system is presumed to operate in Annonaceae plants.
The introduction of hydroxyl groups and the formation of epoxide precursors for the THF rings are likely catalyzed by oxidoreductases , such as cytochrome P450 monooxygenases or epoxidases . These enzymes are well-known for their role in the functionalization of hydrocarbon chains in various metabolic pathways. nih.gov
The cyclization of the epoxide intermediates to form the stable THF rings is a critical step. This transformation could be a spontaneous chemical reaction following epoxidation or, more likely, be catalyzed by epoxide hydrolases or specific cyclase enzymes to control the precise stereochemistry of the resulting rings. beilstein-journals.org
Finally, the formation of the γ-lactone ring from the carboxylic acid terminus of the fatty acid chain is catalyzed by an esterase or a similar hydrolase enzyme working in reverse. nih.govmdpi.com These enzymes catalyze the formation and hydrolysis of ester bonds. mdpi.com The entire process, from the linear chain to the final complex structure of this compound, represents a cascade of enzymatic reactions, each contributing to the molecule's unique architecture and biological activity. nih.gov
Metabolomics Investigations of this compound and Related Metabolites
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system, such as a cell, tissue, or organism. nih.govbruker.com This approach aims to identify and quantify all small molecules to create a "fingerprint" of the organism's physiological state. bruker.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to untargeted metabolomics, allowing for the detection of hundreds or thousands of metabolites in a single sample. nih.govmdpi.com
To date, specific metabolomics investigations focusing exclusively on this compound have not been widely published. However, this compound has been identified as a constituent of Rollinia mucosa alongside other acetogenins. scribd.com A metabolomics approach applied to this plant species would be a powerful tool for understanding the metabolic context of this compound.
Such an investigation would involve:
Untargeted Profiling: Analyzing extracts from different parts of the Rollinia mucosa plant (leaves, seeds, roots) to generate a comprehensive profile of all detectable metabolites. mdpi.comscielo.br
Metabolite Identification: Comparing the mass spectral data and retention times against databases and known standards to identify this compound and other related Annonaceous acetogenins. nih.gov This would help to discover novel acetogenins or biosynthetic intermediates that are structurally related to this compound.
Pathway Analysis: By identifying clusters of related compounds, researchers can infer relationships within the biosynthetic pathway. For instance, the relative abundance of linear, mono-THF, and bis-THF acetogenins could provide clues about the efficiency and flux through different branches of the pathway. nih.gov
Differential Analysis: Comparing the metabolomes of plants under different conditions (e.g., developmental stages, environmental stress) could reveal how the production of this compound and its relatives is regulated. scielo.br
Ultimately, a metabolomics investigation would provide a snapshot of the chemical diversity within the host organism and place this compound within a broader network of related metabolites, offering insights into its biosynthesis, degradation, and physiological role.
Regulatory Mechanisms Governing Secondary Metabolite Production in Host Organisms
The biosynthesis of secondary metabolites in plants, including Annonaceous acetogenins like this compound, is a tightly regulated process, ensuring that these often energetically expensive compounds are produced when and where they are needed. scielo.brnih.gov Production is not static but is influenced by the plant's developmental stage and by external biotic and abiotic stress factors. nih.govmdpi.com
Several layers of regulation are likely involved:
Genetic Regulation: The expression of biosynthetic genes, such as those encoding PKSs and cytochrome P450s, is controlled by specific transcription factors . nih.govmdpi.com Families of transcription factors like MYB, bHLH, and WRKY are known to act as master regulators of secondary metabolite pathways in other plants and are likely involved in acetogenin (B2873293) production. mdpi.com Recent research has also highlighted the role of non-coding RNAs in mediating the expression of these transcription factors, adding another layer of complexity. frontiersin.org
Developmental Cues: The concentration and type of secondary metabolites can change dramatically during a plant's life cycle. scielo.br For example, certain compounds may accumulate in seeds to protect them from pathogens, while others are primarily found in leaves to deter herbivores. scielo.brnih.gov The allocation of resources towards growth or defense (and thus, secondary metabolite production) is a key trade-off that is regulated throughout the plant's development. scielo.br
Environmental Elicitors: Plants can ramp up the production of defensive secondary metabolites in response to attacks by herbivores or pathogens (biotic stress) or in response to environmental challenges like drought, salinity, or high irradiation (abiotic stress). nih.gov These stress signals are perceived by the plant and transduced through complex signaling networks, often involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), which in turn activate the transcription factors that switch on the biosynthetic genes. nih.gov
Therefore, the production of this compound in Rollinia mucosa is likely governed by an intricate regulatory network that integrates developmental and environmental signals to control the expression of the necessary biosynthetic enzymes. nih.govfrontiersin.org
Advanced Analytical Methodologies for Rolliacocin Research
Chromatographic Advancements for Separation and Quantification
The initial step in studying Rolliacocin from a natural source, typically from plants of the Annonaceae family, involves its separation from a complex mixture of related acetogenins (B1209576) and other metabolites. High-performance liquid chromatography (HPLC) has been a foundational technique for this, but recent advancements offer significantly enhanced resolution and speed.
Ultra-Performance Liquid Chromatography (UPLC), or Ultra-High Performance Liquid Chromatography (UHPLC), represents a significant evolution from conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, which dramatically increases separation efficiency, resolution, and analysis speed. measurlabs.comresearchgate.net When coupled with mass spectrometry (MS), UPLC-MS becomes a premier tool for the metabolite profiling of complex samples containing acetogenins like this compound. researchgate.netyoutube.com
In the context of this compound research, UPLC-MS analysis allows for the rapid screening of crude plant extracts. The high-resolution chromatography separates isomeric and closely related acetogenins, which often co-occur. mdpi.com The mass spectrometer then provides mass-to-charge (m/z) data for each separated peak, enabling putative identification of known compounds, including this compound, and flagging potential new derivatives. This untargeted metabolomics approach is crucial for understanding the chemical diversity of an extract. youtube.com Studies on related acetogenins from Annona species frequently employ a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. mdpi.comacspublisher.com
Table 1: Typical UPLC-MS Parameters for Acetogenin (B2873293) Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 or equivalent (e.g., BEH C18), <2 µm particle size | Provides separation based on hydrophobicity, ideal for long-chain acetogenins. researchgate.netmdpi.com |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid aids in protonation for positive ion mode MS. mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent that elutes hydrophobic compounds as its concentration increases. mdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for small particle columns to maintain high efficiency. youtube.com |
| Gradient | Low %B to High %B over 10-20 minutes | Gradually increases solvent strength to elute compounds across a range of polarities. mdpi.com |
| MS Detector | ESI-TOF or ESI-Orbitrap | Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules. Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy. youtube.com |
| Ionization Mode | Positive (ESI+) | Acetogenins readily form [M+H]⁺ or [M+Na]⁺ adducts for detection. mdpi.com |
For this compound to be considered in any pharmaceutical context, from quality control of a natural product extract to preclinical studies, the analytical method used for its quantification must be rigorously validated. particle.dk Method validation provides documented evidence that the procedure is suitable for its intended purpose. europa.eu Following guidelines from the International Council for Harmonisation (ICH), a UPLC-MS method would be validated for several key performance characteristics. foliamedica.bg
This validation ensures that the analytical method is reliable, reproducible, and accurate for the quantitative determination of this compound. particle.dk It is a critical requirement for regulatory compliance in drug development and manufacturing. europa.eu
Table 2: Key Parameters for Analytical Method Validation (ICH Q2(R1) Guidelines)
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, other acetogenins, matrix components). europa.eu | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. europa.eu |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. foliamedica.bg | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value, often assessed by analyzing samples with known concentrations (spiked matrix). foliamedica.bg | Typically within 85-115% recovery for assay; may be wider for trace analysis. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. foliamedica.bg | Relative Standard Deviation (RSD) should typically be ≤15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. foliamedica.bg | Usually determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. foliamedica.bg | Usually determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). europa.eu | System suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling
Innovations in Spectroscopic Techniques for Characterization
While chromatography separates compounds, spectroscopy is used to determine their definitive structure. For a molecule as complex as this compound, with multiple stereocenters and functional groups, a combination of advanced spectroscopic techniques is essential. foodb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. numberanalytics.comrsc.org While basic 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, they are insufficient for a molecule of this complexity. libretexts.orgipb.pt
Advanced multidimensional NMR experiments are required to piece together the molecular puzzle:
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent proton networks along the fatty acid chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments and identifying the location of non-protonated carbons (quaternary carbons).
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if not directly bonded, providing crucial information about the molecule's three-dimensional shape and the relative stereochemistry of the THF rings and hydroxyl-bearing carbons.
These techniques, used in concert, allow researchers to unambiguously determine the constitution and relative configuration of this compound. ipb.pt
Table 3: NMR Experiments for this compound Structure Elucidation
| NMR Experiment | Information Provided | Application to this compound |
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Identifies characteristic signals for the γ-lactone ring (H-35, H-36), olefinic protons, and protons adjacent to hydroxyls and THF rings. mdpi.com |
| ¹³C NMR / DEPT | Shows the number of different types of carbons and distinguishes between CH, CH₂, and CH₃ groups. libretexts.org | Confirms the total number of carbons and identifies key functional groups like the lactone carbonyl and carbons of the THF rings. |
| COSY | Reveals ¹H-¹H spin-spin coupling networks (proton connectivity). ipb.pt | Traces the connectivity of the long aliphatic chain. |
| HSQC | Correlates each proton with its directly attached carbon. ipb.pt | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments, such as linking the aliphatic chain to the THF and lactone rings. |
| NOESY/ROESY | Identifies protons that are close in 3D space. | Determines the relative stereochemistry at the multiple chiral centers. |
High-sensitivity and high-resolution mass spectrometry (HRMS) provides data that is complementary to NMR. mdpi.com HRMS instruments, such as TOF or Orbitrap, can measure the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula (e.g., C₃₇H₆₆O₇ for a related acetogenin). mdpi.com
Tandem mass spectrometry (MS/MS) is particularly valuable. In this technique, the protonated this compound molecule ([M+H]⁺) is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure. mdpi.com For acetogenins, characteristic fragmentation patterns can help determine the position of the THF rings and hydroxyl groups along the long alkyl chain. mdpi.commdpi.com
Ion Trap Mass Spectrometry (ITMS) is a specific type of MS that offers high sensitivity and the ability to perform multiple stages of fragmentation (MSⁿ). numberanalytics.com An ion trap can isolate a fragment ion from the first MS/MS stage and fragment it again. This iterative process allows chemists to systematically deconstruct the molecule, providing deep structural insight that is invaluable for characterizing complex natural products like this compound. numberanalytics.com
Advanced NMR Approaches for Complex Structure Determination
Integrated Analytical Workflows in Natural Product Discovery
Modern natural product discovery has moved away from laborious, sequential analysis toward highly integrated and automated workflows that accelerate the process from crude extract to purified, identified compound. nih.govnih.gov The discovery and study of this compound and its analogues benefit immensely from such strategies.
An integrated workflow typically begins with the high-throughput screening of plant extracts using UPLC-HRMS/MS. mdpi.com The massive datasets generated are then processed using advanced bioinformatic tools. A key technology in this area is Mass Spectrometry-based Molecular Networking , often utilizing platforms like the Global Natural Product Social Molecular Network (GNPS). nih.gov This approach clusters molecules with similar MS/MS fragmentation patterns, allowing researchers to visualize the chemical landscape of an extract. Known compounds, like this compound, can be rapidly identified (dereplicated) by matching their spectra to library data. nih.govresearchgate.net Crucially, clusters containing no known compounds can guide chemists toward potentially novel structures that are related to the parent compound. nih.gov
Once a compound of interest is prioritized through this integrated analysis, a targeted isolation is performed. The purified compound is then subjected to full structural elucidation using the advanced NMR techniques described previously. researchgate.net This combination of genomics, metabolomics, and advanced spectroscopy creates a synergistic and efficient pipeline, greatly reducing the time and effort required to discover and characterize bioactive natural products like this compound. nih.govtechnologynetworks.com
Q & A
Q. How should long-term stability studies for this compound formulations be designed?
- Methodological Answer :
- Accelerated testing : Expose formulations to 40°C/75% RH for 6 months, monitoring degradation products.
- Real-time testing : Store samples at 25°C/60% RH with periodic assays (e.g., every 3 months).
- Regulatory alignment : Follow ICH Q1A guidelines for data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
